N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39. This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in the field of anticancer drug development .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticancer activity against a549 and c6 tumor cell lines .
Mode of Action
It is suggested that similar compounds may exert their anticancer effects by interacting with dna synthesis of carcinogenic cell lines and inducing apoptosis .
Biochemical Pathways
It is known that similar compounds can direct tumor cells to the apoptotic pathway , which involves a series of biochemical events leading to changes in cell morphology, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.
Result of Action
Similar compounds have shown significant anticancer activity, particularly against a549 and c6 tumor cell lines .
Biochemical Analysis
Biochemical Properties
Similar thiazole derivatives have been synthesized and evaluated for their anticancer activity . These compounds have shown significant anticancer activity, suggesting that they may interact with enzymes, proteins, and other biomolecules in a way that influences cell growth and proliferation .
Cellular Effects
Similar compounds have shown anticancer activity against A549 and C6 tumor cell lines . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown anticancer activity, suggesting that they may exert their effects at the molecular level . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant anticancer activity against various tumor cell lines, including A549 and C6.
Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide can be compared with other thiazole-based compounds, such as:
Tiazofurin: Known for its cytotoxic properties.
Distamycin: An anticancer agent.
Bleomycin: Used in chemotherapy.
Netropsin: An antitumor agent.
Thia-netropsin: Another antitumor agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-14-13(8-18-9)11-4-2-3-5-12(11)15-19(16,17)10-6-7-10/h2-5,8,10,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNBEDZTAUOXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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